molecular formula C12H14O B121461 5,7-Dimethyl-2-tetralone CAS No. 150331-48-9

5,7-Dimethyl-2-tetralone

Cat. No.: B121461
CAS No.: 150331-48-9
M. Wt: 174.24 g/mol
InChI Key: XLLBOUOFVRYIQZ-UHFFFAOYSA-N
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Description

5,7-Dimethyl-2-tetralone: is a chemical compound that belongs to the tetralone family, which are bicyclic aromatic hydrocarbons consisting of a benzene ring fused to a cyclohexanone ring. Tetralones are of significant interest in organic chemistry due to their reactivity and potential as intermediates in the synthesis of various natural products.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of various natural products and complex organic molecules.

Biology and Medicine:

  • Potential applications in drug discovery and development due to its structural similarity to biologically active compounds.

Industry:

  • Utilized in the synthesis of coumarin derivatives and other industrial chemicals .

Safety and Hazards

When handling 5,7-Dimethyl-2-tetralone, certain safety precautions should be taken. It may cause respiratory irritation, serious eye irritation, and skin irritation . It should be used only outdoors or in a well-ventilated area, and protective clothing, eye protection, and face protection should be worn . In case of contact with skin or eyes, the affected area should be washed with plenty of water .

Biochemical Analysis

Biochemical Properties

5,7-Dimethyl-2-tetralone plays a significant role in biochemical reactions, particularly in the synthesis of coumarin derivatives and naphthoquinones . It interacts with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 facilitates the hydroxylation of this compound, leading to the formation of hydroxylated metabolites. Additionally, this compound can interact with proteins involved in cellular signaling pathways, influencing various biochemical processes.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those mediated by cytochrome P450 enzymes . The compound undergoes hydroxylation to form hydroxylated metabolites, which can further participate in conjugation reactions, such as glucuronidation and sulfation. These metabolic transformations enhance the solubility and excretion of this compound, facilitating its clearance from the body. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis and the citric acid cycle.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Metal-Free Approach: A metal-free, ultrasound-assisted approach for the synthesis of highly functionalized 2-tetralones involves the ring transformation of 2H-pyran-2-ones with the spiro-cyclic ketone 1,4-cyclohexandione monoethylene ketal to yield spiro-cyclic ketals and subsequent acid-mediated hydrolysis.

    From Benzenepropanol: Synthesis of 5,7-Dimethyl-2-tetralone from Benzenepropanol, α-(diethoxymethyl)-2,4-dimethyl- involves specific reaction conditions and reagents.

Industrial Production Methods:

  • Detailed industrial production methods for this compound are not widely documented, but the synthetic routes mentioned above can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5,7-Dimethyl-2-tetralone can undergo oxidation reactions, such as selenium dioxide oxidation to form 5,7-dimethyl-1,2-naphthoquinones.

    Substitution: It can participate in substitution reactions, including Friedel-Crafts alkylation and acylation.

Common Reagents and Conditions:

    Oxidation: Selenium dioxide is commonly used for oxidation reactions.

    Substitution: Friedel-Crafts reactions typically involve catalysts like aluminum chloride or other Lewis acids.

Major Products:

    Oxidation: 5,7-Dimethyl-1,2-naphthoquinones.

    Substitution: Various substituted tetralone derivatives.

Mechanism of Action

The mechanism of action for compounds related to 5,7-Dimethyl-2-tetralone often involves interaction with biological receptors. For instance, C1-Methylated derivatives of dopaminergic agonists based on the tetralin structure have been shown to stimulate central dopamine receptors, with varying potency and selectivity between different derivatives.

Comparison with Similar Compounds

    5,7-Dimethyl-1-tetralone: Used in the synthesis of new coumarin derivatives and 5,7-dimethyl-1,2-naphthoquinones.

    5,8-Dimethyl-2-tetralone: A potential intermediate for the synthesis of Ring-A aromatic sesquiterpenes.

Uniqueness:

  • 5,7-Dimethyl-2-tetralone is unique due to its specific methylation pattern, which can influence its reactivity and the types of products it forms in chemical reactions.

Properties

IUPAC Name

5,7-dimethyl-3,4-dihydro-1H-naphthalen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O/c1-8-5-9(2)12-4-3-11(13)7-10(12)6-8/h5-6H,3-4,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLBOUOFVRYIQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2CCC(=O)CC2=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70439186
Record name 5,7-Dimethyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150331-48-9
Record name 5,7-Dimethyl-2-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70439186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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